molecular formula C18H14ClNO3S2 B11695712 3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11695712
M. Wt: 391.9 g/mol
InChI Key: KJWJNJDAJJBQKM-SXGWCWSVSA-N
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Description

3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with chloro-phenyl and dimethoxy-benzylidene substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-chloroaniline with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiazolidines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-phenyl)-2-thioxo-thiazolidin-4-one: Lacks the benzylidene substituent.

    5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Lacks the chloro-phenyl substituent.

    3-Phenyl-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Lacks the chloro group on the phenyl ring.

Uniqueness

The presence of both the 3-chloro-phenyl and 2,5-dimethoxy-benzylidene substituents in 3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H14ClNO3S2

Molecular Weight

391.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClNO3S2/c1-22-14-6-7-15(23-2)11(8-14)9-16-17(21)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10H,1-2H3/b16-9-

InChI Key

KJWJNJDAJJBQKM-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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